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Introduction
Z-160 (also known as NP118809) is a potent and selective small-molecule inhibitor of N-type

voltage-gated calcium channels (CaV2.2). These channels are predominantly located in the

presynaptic terminals of the central and peripheral nervous systems and play a critical role in

the transmission of pain signals by regulating neurotransmitter release.[1][2][3] Dysregulation

of CaV2.2 channel activity is implicated in the pathophysiology of chronic and neuropathic pain,

making it a key therapeutic target.[1][3] These application notes provide detailed protocols for

two standard in vitro assays to characterize the inhibitory activity of Z-160 on CaV2.2 channels:

a high-throughput fluorescence-based calcium influx assay using a FLIPR® system and a

lower-throughput, higher-resolution automated patch-clamp electrophysiology assay.

Data Presentation: Pharmacological Profile of Z-160
and Reference Compounds
The following table summarizes the inhibitory potency (IC50) of Z-160 and other known CaV2.2

channel blockers determined by in vitro assays. This data serves as a reference for validating

experimental setups and for comparing the potency of novel compounds.
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Compound Assay Type Cell Line IC50 Reference

Z-160

(NP118809)
Not Specified Not Specified 0.11 µM [4][5]

ω-Conotoxin

MVIIA

FLIPR Calcium

Influx

HEK-293

expressing

hCaV2.2

1.8 nM [6]

Cadmium (Cd²⁺)
Automated

Patch-Clamp

HEK-293

expressing

hCaV2.2

2.3 µM [7]

Tetrandrine
Automated

Patch-Clamp

HEK-293

expressing

hCaV2.2

19 µM [7]

Signaling Pathway and Experimental Overview
The following diagrams illustrate the role of CaV2.2 in neuronal signaling and the general

workflows for the described in vitro assays.
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CaV2.2 channel's role in pain signal transmission.
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General workflows for the in vitro assays.

Experimental Protocols
FLIPR-Based Calcium Influx Assay
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This high-throughput assay measures changes in intracellular calcium concentration in

response to CaV2.2 channel activation and inhibition.

Objective: To determine the concentration-dependent inhibition of depolarization-induced

calcium influx by Z-160 and to calculate its IC50 value.

Materials:

Cell Line: HEK-293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits) or

SH-SY5Y neuroblastoma cells (endogenously expressing CaV2.2).

Microplates: Black-walled, clear-bottom 384-well microplates.

Reagents:

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Depolarizing Solution: Assay Buffer with a high concentration of KCl (e.g., 90 mM).

Z-160 and other test compounds.

Positive Control: A known CaV2.2 blocker (e.g., ω-conotoxin MVIIA).

Vehicle Control: DMSO.

Procedure:

Cell Plating:

Culture cells to 70-80% confluency.

Harvest cells and seed them into 384-well plates at a density of 20,000-30,000 cells per

well.

Incubate overnight at 37°C, 5% CO2.

Dye Loading:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1679991?utm_src=pdf-body
https://www.benchchem.com/product/b1679991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare the dye-loading solution according to the manufacturer's protocol.

Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution

to each well.

Incubate for 1 hour at 37°C, 5% CO2.

Compound Addition:

Prepare serial dilutions of Z-160 and control compounds in Assay Buffer. The final DMSO

concentration should be ≤ 0.5%.

Add 5 µL of the compound dilutions to the respective wells of the cell plate.

Incubate for 15-30 minutes at room temperature.

FLIPR Measurement:

Set up the FLIPR instrument to measure fluorescence at the appropriate wavelengths

(e.g., excitation 470-495 nm, emission 515-575 nm).

Program the instrument for a two-addition protocol:

Establish a baseline fluorescence reading for 10-20 seconds.

Add 25 µL of the Depolarizing Solution to each well to activate the CaV2.2 channels.

Continue recording the fluorescence signal for at least 120-180 seconds.

Data Analysis:

Determine the maximum fluorescence signal change (peak height) or the area under the

curve after the addition of the Depolarizing Solution.

Normalize the data:

0% Inhibition (Positive Control): Wells treated with vehicle only.
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100% Inhibition (Negative Control): Wells treated with a saturating concentration of a

potent CaV2.2 blocker.

Plot the normalized response against the logarithm of the Z-160 concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Automated Patch-Clamp Electrophysiology Assay
This assay directly measures the ionic current through CaV2.2 channels, providing detailed

information on the mechanism of inhibition.

Objective: To determine the concentration-dependent inhibition of CaV2.2 currents by Z-160
and to calculate its IC50 value.

Materials:

Cell Line: HEK-293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits).

Automated Patch-Clamp System: (e.g., QPatch, Patchliner).

Reagents:

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4

adjusted with CsOH.

Internal Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA; pH 7.2 adjusted with CsOH.

Z-160 and other test compounds.

Vehicle Control: DMSO.

Procedure:

Cell Preparation:

Culture cells to 70-80% confluency.
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On the day of the experiment, detach cells using a non-enzymatic solution and prepare a

single-cell suspension in the External Solution.

System Preparation:

Prime the automated patch-clamp system with the External and Internal Solutions

according to the manufacturer's instructions.

Load the cell suspension into the system.

Whole-Cell Configuration:

The system will automatically trap cells, form a gigaseal, and establish a whole-cell

configuration.

Current Recording:

Hold the cells at a membrane potential of -80 mV.

Elicit CaV2.2 currents by applying a depolarizing voltage step to +20 mV for 25 ms.

Repeat this stimulation at a set frequency (e.g., every 30 seconds) to establish a stable

baseline current.

Compound Application:

Prepare serial dilutions of Z-160 in the External Solution.

Apply each concentration cumulatively to the cells, allowing the current to reach a steady-

state block at each concentration (typically 3-5 minutes).

Data Analysis:

Measure the peak inward current at each concentration.

Normalize the current at each concentration to the baseline current before compound

application.

Plot the normalized current as a function of the logarithm of the Z-160 concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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